Cas no 312-31-2 (1-(Benzenesulfonyl)-4-fluorobenzene)

1-(Benzenesulfonyl)-4-fluorobenzene is a fluorinated aromatic sulfone compound with the molecular formula C₁₂H₉FO₂S. This structurally well-defined chemical is characterized by its benzenesulfonyl group attached to a fluorobenzene moiety, imparting unique electronic and steric properties. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The fluorine substituent enhances reactivity and stability, making it valuable for cross-coupling reactions and nucleophilic substitutions. Its high purity and well-documented synthesis route ensure reproducibility in research and industrial applications. The compound's robust stability under various conditions further supports its utility in multi-step synthetic processes.
1-(Benzenesulfonyl)-4-fluorobenzene structure
312-31-2 structure
Product Name:1-(Benzenesulfonyl)-4-fluorobenzene
CAS No:312-31-2
MF:C12H9FO2S
MW:236.262065649033
CID:313419
PubChem ID:67556
Update Time:2025-05-27

1-(Benzenesulfonyl)-4-fluorobenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-fluoro-4-(phenylsulfonyl)-
    • 1-(benzenesulfonyl)-4-fluorobenzene
    • 1-fluoro-4-(phenylsulphonyl)benzene
    • 4-Fluorodiphenylsulfone
    • 4-Fluorophenyl phenyl sulfone
    • p-Fluorophenyl phenyl sulfone
    • Sulfone, p-fluorophenyl phenyl
    • Z57056466
    • EINECS 206-225-2
    • UNII-GR26M32JH6
    • Benzene, 1-fluoro-4-(phenylsulphonyl)-
    • p-Fluordiphenylsulfon
    • NS00041828
    • SCHEMBL778229
    • 312-31-2
    • Oprea1_872148
    • 1-fluoro-4-(phenylsulfonyl)-benzene
    • GR26M32JH6
    • 1-Fluoro-4-(phenylsulfonyl)benzene #
    • Benzene, 1-fluoro-4-(phenylsulfonyl)-
    • CS-0350984
    • DTXSID80185127
    • 1-Fluoro-4-(phenylsulfonyl)benzene
    • AKOS001092014
    • 1-(Benzenesulfonyl)-4-fluorobenzene
    • Inchi: 1S/C12H9FO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H
    • InChI Key: MONGUDQJUIVFPI-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(C1C=CC(=CC=1)F)(=O)=O

Computed Properties

  • Exact Mass: 236.03077
  • Monoisotopic Mass: 236.031
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 42.5A^2

Experimental Properties

  • Density: 1.298
  • Boiling Point: 373.4°Cat760mmHg
  • Flash Point: 179.7°C
  • Refractive Index: 1.577
  • PSA: 34.14

1-(Benzenesulfonyl)-4-fluorobenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B537533-5mg
1-(Benzenesulfonyl)-4-fluorobenzene
312-31-2
5mg
$ 92.00 2023-04-18
TRC
B537533-10mg
1-(Benzenesulfonyl)-4-fluorobenzene
312-31-2
10mg
$ 138.00 2023-04-18
TRC
B537533-25mg
1-(Benzenesulfonyl)-4-fluorobenzene
312-31-2
25mg
$ 230.00 2023-04-18
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